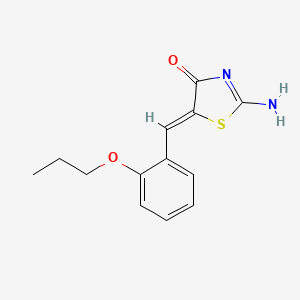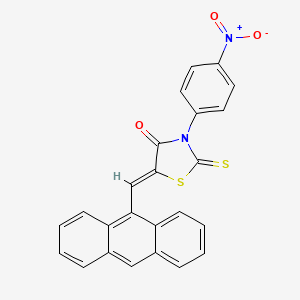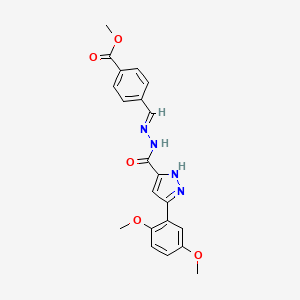
N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophényl)-2-(4-éthylphénoxy)acétamide: est un composé organique appartenant à la classe des acétamides. Il se caractérise par la présence d'un groupe chlorophényle et d'un groupe éthylphénoxy liés à un fragment acétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du N-(3-chlorophényl)-2-(4-éthylphénoxy)acétamide implique généralement la réaction de la 3-chloroaniline avec le 4-éthylphénol en présence d'un agent acylant approprié. Les conditions réactionnelles impliquent souvent l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. La réaction est généralement réalisée dans un solvant organique comme le dichlorométhane ou le toluène à des températures élevées pour assurer une conversion complète.
Méthodes de production industrielle: La production industrielle du N-(3-chlorophényl)-2-(4-éthylphénoxy)acétamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus peut être optimisé pour obtenir des rendements et une pureté plus élevés en utilisant des réacteurs à flux continu et des techniques de purification avancées telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions: Le N-(3-chlorophényl)-2-(4-éthylphénoxy)acétamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les dérivés N-oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe acétamide en un groupe amine.
Substitution: Le groupe chlorophényle peut subir des réactions de substitution nucléophile pour introduire différents substituants.
Réactifs et conditions communs:
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution: Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution.
Produits principaux:
Oxydation: Dérivés N-oxydes.
Réduction: Dérivés amines.
Substitution: Divers dérivés phényliques substitués.
Applications de la recherche scientifique
Le N-(3-chlorophényl)-2-(4-éthylphénoxy)acétamide a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie: Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux protéines.
Industrie: Il peut être utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du N-(3-chlorophényl)-2-(4-éthylphénoxy)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou se lier à des récepteurs spécifiques, modulant ainsi les voies biologiques. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires:
- N-(3-chlorophényl)-2-(4-méthylphénoxy)acétamide
- N-(3-chlorophényl)-2-(4-isopropylphénoxy)acétamide
- N-(3-chlorophényl)-2-(4-tert-butylphénoxy)acétamide
Comparaison: Le N-(3-chlorophényl)-2-(4-éthylphénoxy)acétamide est unique en raison de la présence du groupe éthyle, qui peut influencer sa réactivité chimique et son activité biologique. Comparé à ses analogues avec différents groupes alkyles, ce composé peut présenter des propriétés distinctes en termes de solubilité, de stabilité et d'interaction avec les cibles biologiques.
Propriétés
Formule moléculaire |
C16H16ClNO2 |
|---|---|
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-12-6-8-15(9-7-12)20-11-16(19)18-14-5-3-4-13(17)10-14/h3-10H,2,11H2,1H3,(H,18,19) |
Clé InChI |
GUKWYSZPKAYUPV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11695765.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11695767.png)
![3-[(2E)-2-benzylidenehydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695770.png)

![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11695776.png)

![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11695797.png)


![methyl 4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate](/img/structure/B11695803.png)


![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11695832.png)
